5-HT1A Receptor Binding Affinity: Meta-Bromo Substitution Yields Moderate Affinity and Partial Agonism
1-(3-Bromophenyl)piperazine demonstrates a binding affinity (Ki) of 178.7 ± 39.3 nM for the 5-HT1A receptor and acts as a partial agonist with an Emax of 118% [1]. In contrast, the unsubstituted parent compound, 1-phenylpiperazine, exhibits significantly higher affinity for 5-HT1A receptors, with a reported Ki of 6.7 ± 0.5 nM in a similar radioligand displacement assay [2]. This nearly 27-fold difference in affinity highlights the substantial impact of the meta-bromo substitution, resulting in a distinct, more moderate binding profile that is valuable for probing structure-activity relationships or for applications where high-affinity, full agonism is undesirable.
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) and Functional Activity |
|---|---|
| Target Compound Data | Ki = 178.7 ± 39.3 nM; Partial Agonist (Emax = 118%) |
| Comparator Or Baseline | 1-Phenylpiperazine: Ki = 6.7 ± 0.5 nM |
| Quantified Difference | ~27-fold lower affinity for the brominated derivative |
| Conditions | Radioligand binding assay using rat brain membranes or cloned human receptors. |
Why This Matters
This quantifies the precise effect of meta-bromo substitution on 5-HT1A receptor engagement, differentiating it from the unsubstituted analog and providing a predictable, moderate-affinity profile for experimental design.
- [1] BindingDB. Affinity Data for 1-(3-Bromophenyl)piperazine at 5-HT1A and 5-HT2A receptors. ChEMBL_201198 (CHEMBL802162). View Source
- [2] Mokrosz JL, et al. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Arch Pharm (Weinheim). 1995 Dec;328(11-12):749-54. View Source
